molecular formula C9H5BrF3N B8236801 4-bromo-7-(trifluoromethyl)-1H-indole

4-bromo-7-(trifluoromethyl)-1H-indole

Cat. No.: B8236801
M. Wt: 264.04 g/mol
InChI Key: UXJZQBQQLRLGCR-UHFFFAOYSA-N
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Description

4-Bromo-7-(trifluoromethyl)-1H-indole is a heterocyclic compound characterized by the presence of a bromine atom at the 4-position and a trifluoromethyl group at the 7-position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-7-(trifluoromethyl)-1H-indole typically involves the bromination of 7-(trifluoromethyl)-1H-indole. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indole ring in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or acetic acid, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-(trifluoromethyl)-1H-indole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: Products include various substituted indoles with different functional groups replacing the bromine atom.

    Coupling Reactions: Products include biaryl compounds and other complex molecules with extended conjugation.

    Oxidation and Reduction: Products include oxindoles and indolines, respectively.

Scientific Research Applications

4-Bromo-7-(trifluoromethyl)-1H-indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-7-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-7-(trifluoromethyl)-1H-indole is unique due to the presence of both a bromine atom and a trifluoromethyl group on the indole ring. This combination imparts distinct electronic and steric properties, making it a valuable scaffold for the development of novel compounds with diverse biological activities and applications in various fields of research.

Properties

IUPAC Name

4-bromo-7-(trifluoromethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF3N/c10-7-2-1-6(9(11,12)13)8-5(7)3-4-14-8/h1-4,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJZQBQQLRLGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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